molecular formula C20H29ClN4O B12735678 4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide CAS No. 156992-00-6

4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide

Cat. No.: B12735678
CAS No.: 156992-00-6
M. Wt: 376.9 g/mol
InChI Key: RGYQLGUPMVQGKW-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Chlorination: Introduction of the chlorine atom at the 4-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The carboxamide group can be introduced through reactions with amines or amides under suitable conditions.

    Alkylation: The N,N-dibutyl and isopropylamino groups can be introduced through alkylation reactions using alkyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or alkyl groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions could produce various substituted naphthyridines.

Scientific Research Applications

4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.

    Pharmacology: Investigation of its biological activity and potential therapeutic effects.

    Materials Science: Use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine Derivatives: Compounds with similar core structures but different substituents.

    Chlorinated Amines: Compounds with similar functional groups but different core structures.

Uniqueness

The uniqueness of 4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical properties.

Properties

CAS No.

156992-00-6

Molecular Formula

C20H29ClN4O

Molecular Weight

376.9 g/mol

IUPAC Name

N,N-dibutyl-4-chloro-2-(propan-2-ylamino)-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C20H29ClN4O/c1-5-7-12-25(13-8-6-2)20(26)16-17(21)15-10-9-11-22-18(15)24-19(16)23-14(3)4/h9-11,14H,5-8,12-13H2,1-4H3,(H,22,23,24)

InChI Key

RGYQLGUPMVQGKW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NC(C)C

Origin of Product

United States

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